2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid
Description
Historical Context of Thiazole-Based Compounds in Research
Thiazole-based compounds have long occupied a pivotal role in chemical and pharmacological research due to their structural versatility and biological relevance. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, was first identified in 1887 as a component of thiamine (vitamin B~1~), marking its entry into biochemical studies. Throughout the 20th century, thiazoles gained prominence in industrial applications, particularly in dyes (e.g., Algol Yellow series) and fungicides (e.g., Thiabendazole), leveraging their stability and electronic properties. The discovery of naturally occurring thiazole derivatives, such as epothilones with antitumor activity and luciferin in bioluminescence, further underscored their biological significance.
The integration of thiazole with other aromatic systems, such as thienyl groups, emerged as a strategic approach to enhance molecular interactions and tailor electronic properties. This hybridization strategy capitalizes on the complementary aromaticity of thiophene (a five-membered sulfur-containing heterocycle) and thiazole, creating compounds with unique charge-transfer capabilities and binding affinities. The historical trajectory of thiazole-thienyl hybrids reflects broader trends in medicinal chemistry, where fused heterocyclic systems are engineered to optimize drug-like properties.
Emergence of 2-[5-Methyl-2-(2-Thienyl)-1,3-Thiazol-4-yl]Acetic Acid in Scientific Literature
The compound this compound (PubChem CID: 18526084) first appeared in chemical databases in 2007, with its initial synthesis documented under the CAS registry number 924868-89-3. Structurally, it features a thiazole ring substituted at the C2 position with a thiophene group and at the C4 position with an acetic acid moiety, while retaining a methyl group at C5. Early studies focused on its synthetic accessibility, with protocols involving cyclocondensation of thioamides and 3-chloropentane-2,4-dione, followed by functionalization with aminoguanidine.
Theoretical Framework for Understanding Thiazole-Thienyl Hybrid Compounds
The electronic and steric properties of this compound are governed by the conjugated π-system of its heterocyclic core. Key theoretical considerations include:
- Aromaticity and Electron Delocalization : The thiazole ring exhibits moderate aromaticity (resonance energy ≈ 30 kJ/mol), with significant electron density at C5, as shown by ^1^H NMR chemical shifts between 7.27–8.77 ppm. Thiophene contributes additional aromatic stability (resonance energy ≈ 121 kJ/mol), creating a fused system capable of extended conjugation.
- Acid-Base Properties : The acetic acid substituent introduces a carboxylic acid group (pK~a~ ≈ 4.8), enabling pH-dependent solubility and hydrogen-bonding interactions. The methyl group at C5 enhances lipophilicity (XLogP3 = 2.2), favoring membrane permeability.
- Molecular Geometry : Planarity of the thiazole-thienyl system facilitates π-π stacking with biological targets, while the acetic acid side chain provides rotational flexibility (rotatable bond count = 3).
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C~10~H~9~NO~2~S~2~ |
| Molecular Weight | 239.3 g/mol |
| Topological Polar SA | 107 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| XLogP3 | 2.2 |
| Rotatable Bonds | 3 |
These attributes position the compound as a versatile scaffold for further functionalization, particularly in drug design contexts requiring balanced hydrophilicity and membrane penetration.
Current Research Landscape and Knowledge Gaps
Contemporary studies on thiazole-thienyl hybrids have revealed broad-spectrum biological activities, including:
- Antimicrobial Effects : Analogs with cationic C5 substituents show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 0.5–3.0 μg/mL.
- Anticancer Potential : Thiazole derivatives induce apoptosis in MCF-7 breast cancer cells via VEGFR-2 inhibition (IC~50~ = 6.77 μM).
- Anti-Inflammatory Action : Oxadiazole-thione hybrids exhibit COX-2 selectivity, surpassing diclofenac in murine models.
However, specific data on this compound remain scarce. Critical knowledge gaps include:
- Mechanistic Studies : No published reports elucidate its molecular targets or mode of action.
- Structure-Activity Relationships (SAR) : The impact of methyl/acetic acid substituents on bioactivity is uncharacterized.
- Pharmacokinetic Profiling : Despite predicted compliance with Lipinski’s Rule of Five, experimental ADME data are absent.
A 2024 review identified thiazole-thienyl hybrids as underexplored candidates for neurodegenerative and metabolic diseases, suggesting untapped therapeutic avenues. Bridging these gaps requires concerted efforts in synthetic chemistry, computational modeling, and preclinical validation to unlock the compound’s full potential.
Properties
IUPAC Name |
2-(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVZCINETUGVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-aminothiazole derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as thiophene and thiazole derivatives. The process often includes steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential .
Anti-inflammatory Properties
2.1 Inhibition of Pro-inflammatory Cytokines
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study:
A research paper published in Pharmacology Reports investigated the effects of thiazole derivatives on inflammation in animal models. The study found that treatment with this compound significantly reduced inflammation markers in mice subjected to induced paw edema .
Anticancer Activity
3.1 Potential as an Antitumor Agent
There is emerging evidence suggesting that this compound may possess anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of recent studies.
Case Study:
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values suggesting its potential use as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key features of 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid with similar thiazole-based compounds:
*Calculated based on molecular formula.
Key Observations:
- Aromaticity and Electronic Effects : The thiophene group in the target compound provides greater aromatic stability compared to furan analogs , while the CF₃-phenyl derivative introduces strong electron-withdrawing effects.
- Solubility : The acetic acid group enhances aqueous solubility, but hydrophobic substituents (e.g., CF₃, phenyl) counteract this effect .
Biological Activity
2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid (CAS Number: 924868-89-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound features a thiazole ring fused with a thiophene moiety, contributing to its pharmacological properties.
- Molecular Formula : C₁₀H₉NO₂S₂
- Molar Mass : 239.32 g/mol
- Melting Point : 130-132°C
- Hazard Classification : Irritant
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effectiveness of this compound against various pathogens. The compound has been tested for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.75 | 1.5 |
In a study by Mohamed et al., the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.25 to 0.5 µg/mL . Additionally, it showed promising antifungal activity against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent.
The mechanism underlying the antimicrobial activity of this compound involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies revealed IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 µM and for DHFR from 0.52 to 2.67 µM . This dual inhibitory action suggests a multifaceted approach to combating microbial resistance.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in combination therapy with existing antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated a synergistic effect that reduced the MICs of these antibiotics when combined with this compound . This finding is critical in addressing the growing issue of multidrug-resistant pathogens.
Safety and Toxicity
While the compound shows significant antimicrobial potential, safety assessments indicate it is classified as an irritant. Hemolytic activity tests demonstrated low toxicity with % lysis values ranging from 3.23% to 15.22%, which is considerably lower than that of Triton X-100 . This suggests that the compound could be a safer alternative in therapeutic applications compared to more toxic agents.
Q & A
Q. Basic Characterization
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm, thiazole methyl at δ 2.5 ppm) .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (C-S at ~680 cm⁻¹) .
- HPLC/MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 294.3) .
How can researchers design bioassays to evaluate the compound’s antimicrobial or anticancer activity?
Q. Advanced Bioactivity Assessment
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Activity is concentration-dependent; IC₅₀ values <50 µM suggest therapeutic potential .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally similar thiazoles (e.g., 2-amino-1,3-thiazole derivatives with known anticancer activity) .
What computational strategies predict binding interactions between this compound and biological targets?
Q. Advanced Interaction Studies
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like COX-2 or bacterial dihydrofolate reductase. Key interactions: thienyl sulfur with hydrophobic pockets, carboxylic acid with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
How does the compound’s stability vary under different storage and experimental conditions?
Q. Advanced Stability Analysis
- Thermal Stability : Decomposition above 150°C (TGA data). Store at -20°C in inert atmosphere to prevent oxidation of the thienyl group .
- Photostability : UV exposure (254 nm) degrades the thiazole ring; use amber vials for light-sensitive experiments .
What structural modifications enhance its biological activity? Insights from SAR studies.
Q. Advanced SAR Analysis
How should researchers handle discrepancies in bioactivity data across studies?
Q. Resolving Data Contradictions
- Control Variables : Standardize assay conditions (e.g., pH, serum content) to minimize variability .
- Mass Balance Analysis : Confirm compound integrity post-assay (e.g., HPLC to detect degradation products) .
What safety protocols are recommended for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
